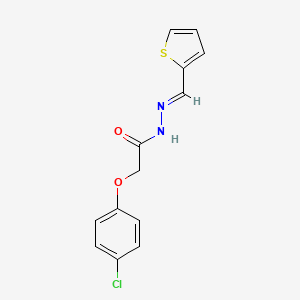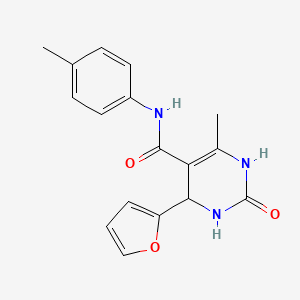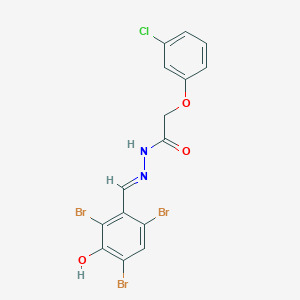
2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxybenzyl)ethanamine
描述
2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxybenzyl)ethanamine is a chemical compound that belongs to the family of phenethylamines. It is commonly known as Methylone or bk-MDMA. This compound has been gaining popularity in scientific research because of its potential therapeutic applications.
作用机制
The exact mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxybenzyl)ethanamine is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters such as serotonin and dopamine in the brain. This increase in neurotransmitter levels is thought to be responsible for the compound's antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
In addition to its effects on neurotransmitter levels, 2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxybenzyl)ethanamine has been shown to have other biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause vasoconstriction. It has also been shown to increase body temperature and cause sweating.
实验室实验的优点和局限性
One advantage of using 2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxybenzyl)ethanamine in lab experiments is its ability to selectively target certain neurotransmitter systems. This can be useful in studying the effects of specific neurotransmitters on behavior and physiology. However, one limitation of using this compound is its potential for abuse. It is important to handle this compound with care and to follow appropriate safety protocols.
未来方向
There are several future directions for the study of 2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxybenzyl)ethanamine. One area of interest is its potential use in the treatment of addiction. Further research is needed to determine the optimal dosing and administration of the compound for this purpose. Additionally, more research is needed to fully understand the compound's mechanism of action and its effects on various neurotransmitter systems. Finally, there is a need for more research on the safety and potential side effects of this compound, particularly with regard to its potential for abuse.
科学研究应用
2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxybenzyl)ethanamine has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic properties, making it a potential treatment for mood disorders. Additionally, it has been studied for its potential use in the treatment of addiction, particularly for its ability to reduce cravings for drugs such as cocaine and methamphetamine.
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(3,4-dimethoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-20-15-5-4-14(10-17(15)21-2)11-19-8-7-13-3-6-16-18(9-13)23-12-22-16/h3-6,9-10,19H,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKPKPNPSYVNES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC2=CC3=C(C=C2)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxybenzyl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(2,6-dichlorobenzylidene)hydrazino]-N-(2,3-dimethylphenyl)-2-oxoacetamide](/img/structure/B3862750.png)


![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3862781.png)
![2-methoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-bromobenzoate](/img/structure/B3862803.png)
![1-benzyl-2-[(4-nitrophenyl)thio]-1H-imidazole](/img/structure/B3862809.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3862810.png)


![2-[2-(2,5-dimethoxybenzylidene)hydrazino]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B3862831.png)

![1-{4-[2-hydroxy-3-(1-naphthyloxy)propyl]-1-piperazinyl}-4-(1-naphthyloxy)-2-butanol](/img/structure/B3862841.png)
![{2-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetonitrile](/img/structure/B3862846.png)
